2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
Scientific Research Applications
Glutaminase Inhibition
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor, highlights the potential for designing compounds with improved drug-like properties and solubility. These studies focus on modifying molecular structures to enhance therapeutic efficacy against cancer cells, suggesting that analogs related to the compound could be explored for similar activities (Shukla et al., 2012).
Antimicrobial Activity
Novel derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, have shown potent and selective activities against Helicobacter pylori, indicating a promising avenue for developing new anti-H. pylori agents (Carcanague et al., 2002).
Molecular Docking Studies
Compounds structurally related to the query compound have been subjected to molecular docking studies, predicting their interaction with oncogenic tyrosine kinases. Such research suggests that these compounds might inhibit tumor growth by effectively binding to and blocking specific cancer-related enzymes, indicating a potential research application in cancer treatment (Sultani et al., 2017).
Antioxidant and Biological Membrane Effects
Derivatives based on phenylthiourea and acetophenone, like the compound of interest, have shown significant biological activity, including antioxidant effects and stabilization of biological membranes. Such findings suggest a potential for these compounds in developing drugs aimed at protecting against oxidative stress and stabilizing cell membranes (Farzaliyev et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-27-20-19(21(30)26-22(27)31)28(14-8-11-16-9-4-2-5-10-16)23(25-20)32-15-18(29)24-17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14-15H2,1H3,(H,24,29)(H,26,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLWXZSDYFGNGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.